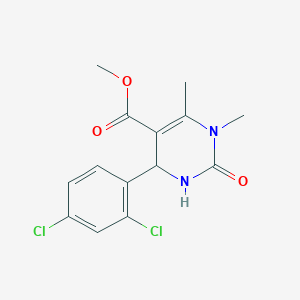![molecular formula C13H14ClN3O2S B2873889 2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide CAS No. 1251688-43-3](/img/structure/B2873889.png)
2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, with an ethyl group and a 4-chlorophenylamino group as substituents. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide typically involves the reaction of 4-chloroaniline with ethyl 3-pyridinesulfonate under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing the formation of by-products. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, such as DNA synthesis or protein production, ultimately resulting in the death of microbial cells or the inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
- 2-[(4-chlorophenyl)amino]pyridine-3-sulfonamide
- N-ethylpyridine-3-sulfonamide
- 4-chloro-N-ethylpyridine-3-sulfonamide
Uniqueness
2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide is unique due to the presence of both the 4-chlorophenylamino group and the N-ethyl group, which confer specific chemical and biological properties. The combination of these substituents enhances the compound’s ability to interact with biological targets, making it a valuable candidate for further research and development in medicinal chemistry.
特性
IUPAC Name |
2-(4-chloroanilino)-N-ethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-2-16-20(18,19)12-4-3-9-15-13(12)17-11-7-5-10(14)6-8-11/h3-9,16H,2H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVPPKLFLIXSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
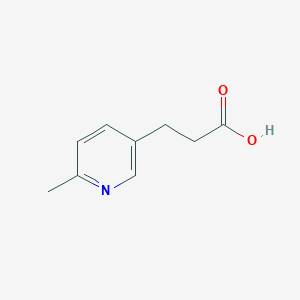
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2873808.png)
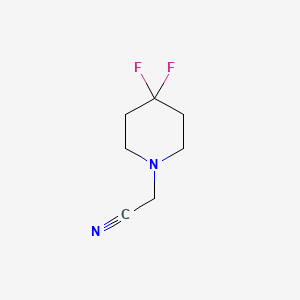

![ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2873813.png)
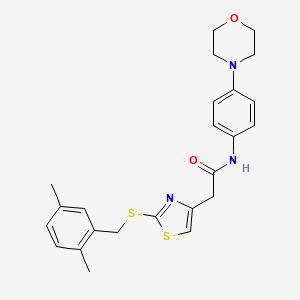
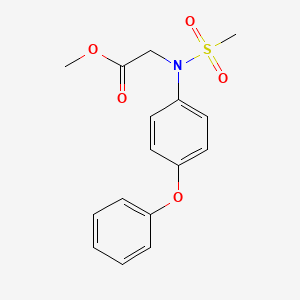
![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)
![N-[4-(benzyloxy)phenyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2873818.png)

![2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2873822.png)


